

Trimethylselenonium iodide chemical properties

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Compound of Interest

Compound Name: *Trimethylselenonium*

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An In-depth Technical Guide to the Chemical Properties of **Trimethylselenonium** Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylselenonium Iodide ($(\text{CH}_3)_3\text{Sel}$), often abbreviated as TMSel, is an organoselenium compound of significant interest in biological and chemical research. As the **trimethylselenonium** ($(\text{CH}_3)_3\text{Se}^+$ or TMSe^+) cation paired with an iodide anion, it represents a key urinary metabolite of selenium, playing a role in the element's detoxification and excretion pathways^{[1][2]}. Understanding its chemical and physical properties is crucial for researchers studying selenium metabolism, developing analytical standards, and for professionals in drug development exploring selenium-containing compounds. This guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and analytical characterization of high-purity **trimethylselenonium** iodide.

Core Chemical and Physical Properties

Trimethylselenonium iodide is a salt consisting of a positively charged selenium center bonded to three methyl groups and an iodide counter-ion. High-purity TMSel has been described as a white solid^[3]. The compound is stable when dissolved in water^[3].

Table 1: General and Physical Properties of Trimethylselenonium Iodide

Property	Value	Source
CAS Number	7362-34-7	[4]
Molecular Formula	C ₃ H ₉ SeI	[4]
Molecular Weight	250.98 g/mol	[4]
Appearance	White solid	[3]
Decomposition Point	157.7 °C	[3]
Enthalpy of Decomposition	100.7 kJ/mol	[3]

Table 2: Crystallographic Data for Trimethylselenonium Iodide

The crystal structure of **trimethylselenonium** iodide has been determined by X-ray crystallography.

Parameter	Value	Source
Crystal System	Orthorhombic	[3]
Space Group	Pnma	[3]
Cell Dimensions	a = 14.078 Å, b = 8.000 Å, c = 6.177 Å	[3]
Bond Distance (C-Se)	1.946 Å and 1.962 Å	[3]
Bond Distance (Se···I)	3.776 Å	[3]
Bond Angle (C-Se-C)	98.5° (mean)	[3]

Spectroscopic and Spectrometric Characterization

The identity and purity of synthesized TMSel are confirmed using a suite of analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum of TMSel is characterized by a distinct singlet at a chemical shift of 2.76 ppm.[3] This single peak confirms that all nine protons across the three methyl groups are chemically equivalent, which is consistent with the symmetrical structure of the **trimethylselenonium** cation.[3]
- Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides evidence for the key functional groups within the molecule.

Table 3: Key FTIR Absorption Bands for Trimethylselenonium Iodide

Wavenumber (cm ⁻¹)	Assignment	Source
2988 and 3005	C-H stretching vibration of –CH ₃ groups	[3]
1412, 1300, 1265	C-H bending vibrations	[3]
988	C-Se rocking mode (proposed)	[3]

- Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS analysis, particularly in positive ion mode, is used to confirm the mass of the **trimethylselenonium** cation, (CH₃)₃Se⁺. The resulting mass spectrum shows a characteristic pattern of peaks corresponding to the various natural isotopes of selenium, confirming the elemental composition.[3]

Synthesis, Stability, and Decomposition Experimental Protocols

Two primary methods for the synthesis of **trimethylselenonium** iodide are cited in the literature, one for producing high-purity standards and another for creating radiolabeled versions for metabolic studies.

Protocol 1: Synthesis of High-Purity **Trimethylselenonium** Iodide

This method is adapted from the synthesis of high-purity (99.8% \pm 1.1%) TMSel from dimethyl selenide and methyl iodide.[3]

- Reaction Setup: In a sealed reaction vessel, add dimethyl selenide. Cool the vessel to a low temperature (e.g., in an ice bath or cryostat) to control the exothermic reaction.
- Addition of Reactant: Slowly add an excess of methyl iodide to the cooled dimethyl selenide with continuous stirring. Due to the low boiling points of the reactants (methyl iodide: 42.5 °C; dimethyl selenide: 57-58 °C), it is critical to maintain a low temperature and a closed system to prevent evaporation.
- Reaction: Allow the mixture to react for several hours with stirring. The reaction is a nucleophilic substitution (S_N2) where the selenium atom of dimethyl selenide attacks the methyl group of methyl iodide.
- Precipitation: As the reaction proceeds, **trimethylselenonium** iodide will precipitate from the solution as a solid.
- Isolation and Purification:
 - Filter the resulting solid product from the reaction mixture.
 - Wash the solid multiple times with a non-polar solvent like n-hexane to remove any unreacted starting materials.
 - Dry the final product under a vacuum to yield high-purity, solid **trimethylselenonium** iodide.

Protocol 2: Synthesis of $[^{75}\text{Se}]$ **Trimethylselenonium** Iodide

This method is used for preparing radiolabeled TMSel from $[^{75}\text{Se}]$ selenocystine for use in tracer studies.[\[5\]](#)[\[6\]](#)

- Reduction: The starting material, $[^{75}\text{Se}]$ selenocystine, is reduced to $[^{75}\text{Se}]$ selenocysteine using a reducing agent such as sodium borohydride.[\[5\]](#)[\[6\]](#)
- First Methylation: The resulting $[^{75}\text{Se}]$ selenocysteine is reacted with methyl iodide to form $[^{75}\text{Se}]$ Se-methyl-selenocysteine.[\[5\]](#)[\[6\]](#)

- Second Methylation & Elimination: This intermediate is then treated with methyl iodide in a formic acid solution. This forms a Se-dimethyl-selenocysteine selenonium iodide intermediate.[5][6]
- Final Reaction: Over several days, this intermediate spontaneously undergoes elimination to produce alanine and $[^{75}\text{Se}]$ dimethyl selenide. The in-situ generated $[^{75}\text{Se}]$ dimethyl selenide then reacts with the excess methyl iodide to yield the final $[^{75}\text{Se}]$ **trimethylselenonium** iodide product in high yield (>90%).[5][6]

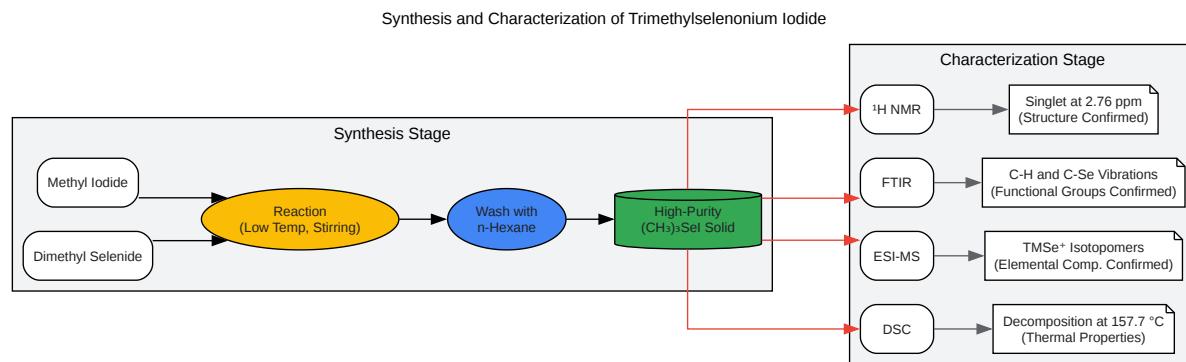
Chemical Stability and Thermal Decomposition

Trimethylselenonium iodide exhibits notable stability. Studies have shown that when dissolved in water, the Se-C bonds are not broken even after 2.5 hours of strong UV irradiation (300 nm).[3] However, the compound undergoes thermal decomposition at 157.7 °C.[3] The decomposition is believed to proceed via the reverse of its synthesis reaction, yielding gaseous dimethyl selenide and methyl iodide, which accounts for the characteristic odor observed upon heating.[3]

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for synthesizing and verifying the purity and identity of **trimethylselenonium** iodide.



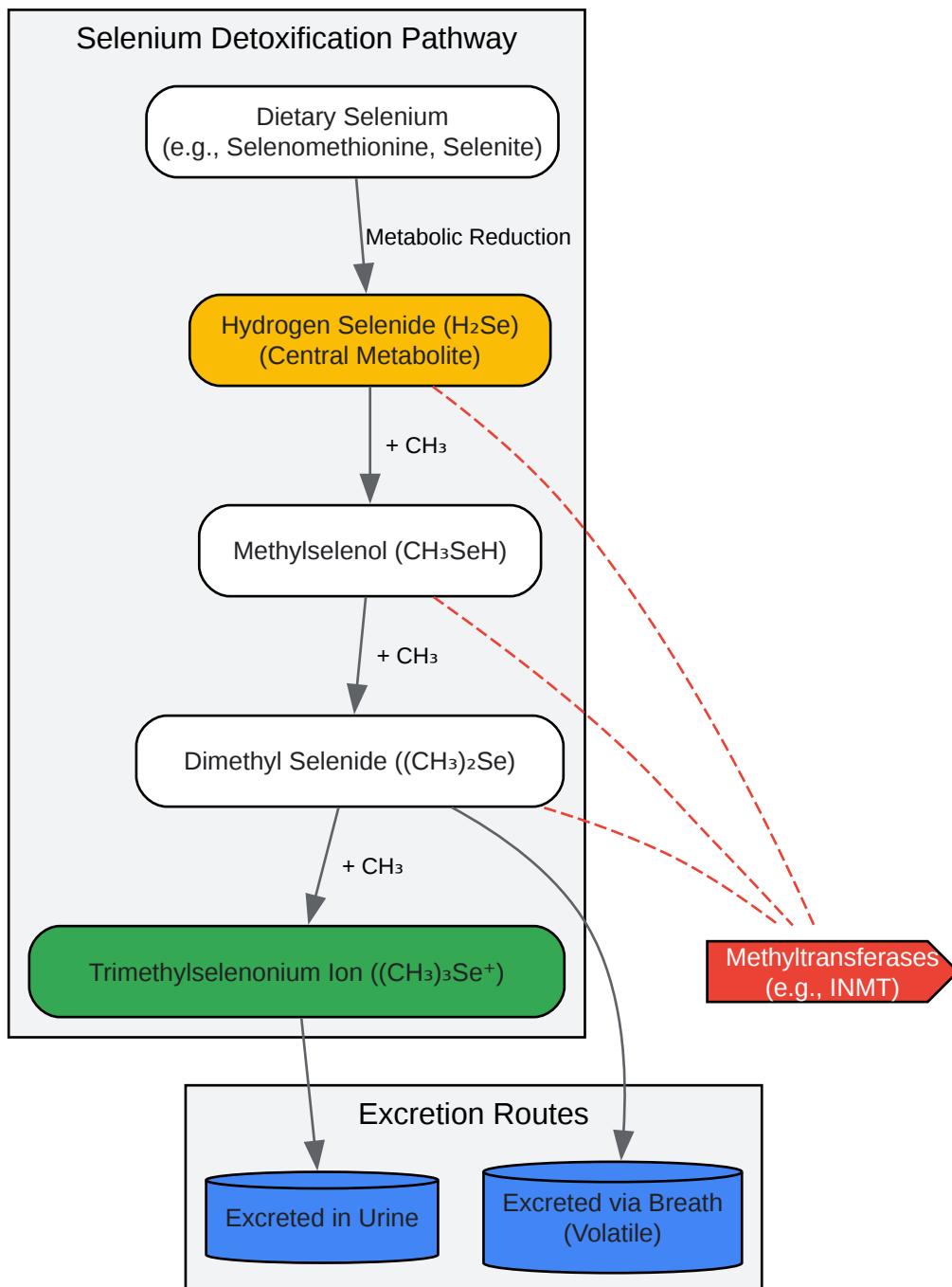
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Caption: Workflow for TMSeI synthesis and analytical verification.

Selenium Metabolism and Detoxification Pathway

The formation of the **trimethylselenonium** ion is a primary detoxification pathway for selenium in humans. This process involves the sequential methylation of a central selenium metabolite, hydrogen selenide (H_2Se).

Biological Pathway of Trimethylselenonium Ion Formation

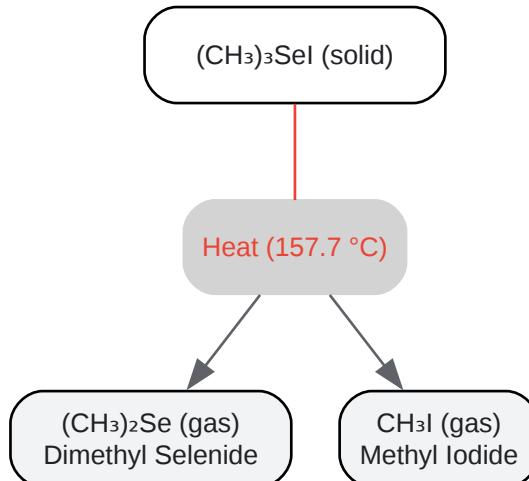
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Caption: Metabolic pathway for selenium detoxification via methylation.

Thermal Decomposition of Trimethylselenonium Iodide

The thermal breakdown of TMSeI is a retro-synthesis reaction, yielding its volatile precursors.

Thermal Decomposition Pathway of $(\text{CH}_3)_3\text{Sel}$



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Caption: Thermal decomposition of solid **trimethylselenonium** iodide.

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